molecular formula C14H16N2O5 B1421981 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine CAS No. 1291831-59-8

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine

Cat. No. B1421981
CAS RN: 1291831-59-8
M. Wt: 292.29 g/mol
InChI Key: VUAHMLVEMBXQRZ-ZETCQYMHSA-N
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Description

“N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine” is a compound with the molecular formula C14H16N2O5 . It has a molecular weight of 292.29 g/mol . The compound is also known by other names such as “1291831-59-8”, “(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]propanoic acid”, and "MFCD18064665" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides was prepared starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate . Another study reported the synthesis of quinazoline substituted analogs starting from an appropriately substituted benzene .


Molecular Structure Analysis

The molecular structure of “N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine” includes several key features. The compound has a 1H-indole ring structure, which is substituted at the 4 and 7 positions with methoxy groups. The 2 position of the indole ring is attached to a carbonyl group, which is further linked to an L-alanine .


Physical And Chemical Properties Analysis

The compound “N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine” has a molecular weight of 292.29 g/mol . It has several computed properties including a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 5 . The compound also has a Topological Polar Surface Area of 101 Ų .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-2-carboxylate derivatives show inhibitory activity against influenza A and other viruses . The structural features of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine may be explored for developing new antiviral agents, particularly by modifying the indole nucleus to enhance binding affinity to viral proteins.

Anti-HIV Potential

Indole derivatives have been studied for their potential to inhibit HIV-1 replication. Molecular docking studies suggest that certain indole-based compounds can bind to HIV-1 proteins, preventing the virus from replicating . This application could be further explored with N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine to develop new anti-HIV medications.

Antimalarial Properties

Indole compounds have been explored for their antimalarial properties, as they can inhibit the growth of Plasmodium species. The potential of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine in this field could contribute to the development of novel antimalarial drugs.

Each of these applications represents a unique field of research where N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine could have significant implications. Further studies are needed to explore these possibilities and to understand the full scope of the compound’s biological activity. The versatility of the indole ring allows for a wide range of modifications, which can lead to the discovery of new pharmacological activities and therapeutic agents .

Future Directions

The future directions for research on “N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by indole derivatives, these compounds could be promising candidates for drug development .

properties

IUPAC Name

(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-7(14(18)19)15-13(17)9-6-8-10(20-2)4-5-11(21-3)12(8)16-9/h4-7,16H,1-3H3,(H,15,17)(H,18,19)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAHMLVEMBXQRZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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